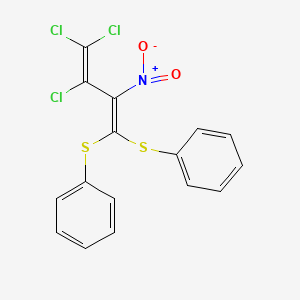
(1-(Bis(phenylthio)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a nitro group, and a phenylthio moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene typically involves multi-step organic reactions. The process begins with the preparation of the core butadiene structure, followed by the introduction of chlorine atoms and the nitro group. The phenylthio group is then added through a substitution reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining product quality.
化学反応の分析
Types of Reactions
{[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols.
科学的研究の応用
{[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which {[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. For instance, the compound may interact with enzymes or receptors, altering their activity and leading to downstream effects.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Trichlorobenzene: Benzene derivatives with three chlorine atoms.
Uniqueness
{[3,4,4-trichloro-2-nitro-1-(phenylthio)-1,3-butadienyl]thio}benzene is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
151052-73-2 |
|---|---|
分子式 |
C16H10Cl3NO2S2 |
分子量 |
418.7 g/mol |
IUPAC名 |
(3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl)sulfanylbenzene |
InChI |
InChI=1S/C16H10Cl3NO2S2/c17-13(15(18)19)14(20(21)22)16(23-11-7-3-1-4-8-11)24-12-9-5-2-6-10-12/h1-10H |
InChIキー |
KDLDVVOYKRVOOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11966735.png)

![Dibenzyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966742.png)
![allyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966748.png)


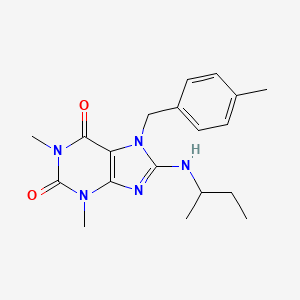
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966773.png)
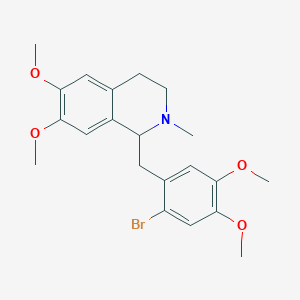
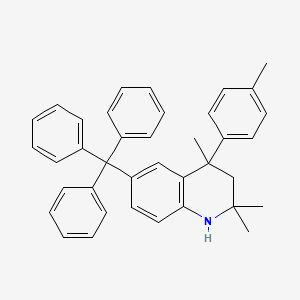
![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966799.png)
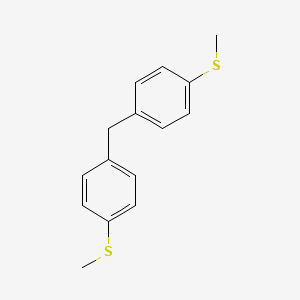
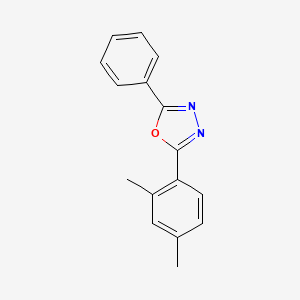
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11966841.png)
